molecular formula C8H9ClO3S B12068596 Methyl 4-chloro-3-ethoxythiophene-2-carboxylate

Methyl 4-chloro-3-ethoxythiophene-2-carboxylate

Cat. No.: B12068596
M. Wt: 220.67 g/mol
InChI Key: IEQTUIKLKBHLNW-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-ethoxythiophene-2-carboxylate is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including methyl 4-chloro-3-ethoxythiophene-2-carboxylate, often involves condensation reactions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-ethoxythiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-ethoxythiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which are important in the development of local anesthetics . The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to methyl 4-chloro-3-ethoxythiophene-2-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of both the chlorine and ethoxy groups can enhance its potential as a building block for the synthesis of more complex molecules with desired properties .

Properties

Molecular Formula

C8H9ClO3S

Molecular Weight

220.67 g/mol

IUPAC Name

methyl 4-chloro-3-ethoxythiophene-2-carboxylate

InChI

InChI=1S/C8H9ClO3S/c1-3-12-6-5(9)4-13-7(6)8(10)11-2/h4H,3H2,1-2H3

InChI Key

IEQTUIKLKBHLNW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(SC=C1Cl)C(=O)OC

Origin of Product

United States

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